molecular formula C8H16O2 B14424159 (3S,4S)-3,4-Dipropyl-1,2-dioxetane CAS No. 83929-10-6

(3S,4S)-3,4-Dipropyl-1,2-dioxetane

Katalognummer: B14424159
CAS-Nummer: 83929-10-6
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: MPTCXCHFVQCTFK-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms and two carbon atoms, with propyl groups attached to the carbon atoms

Eigenschaften

CAS-Nummer

83929-10-6

Molekularformel

C8H16O2

Molekulargewicht

144.21 g/mol

IUPAC-Name

(3S,4S)-3,4-dipropyldioxetane

InChI

InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI-Schlüssel

MPTCXCHFVQCTFK-YUMQZZPRSA-N

Isomerische SMILES

CCC[C@H]1[C@@H](OO1)CCC

Kanonische SMILES

CCCC1C(OO1)CCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Mechanism and Substrate Selection

The [2+2] cycloaddition between electron-rich dienes and singlet oxygen (¹O₂) remains the most widely employed method for 1,2-dioxetane synthesis. For (3S,4S)-3,4-dipropyl-1,2-dioxetane, the reaction typically involves a chiral 1,3-diene precursor bearing propyl substituents at the 3 and 4 positions. Singlet oxygen, generated via photosensitization using rose bengal or tetraphenylporphyrin, reacts with the diene in a stereospecific manner to form the dioxetane ring.

The stereochemical outcome depends on:

  • Diene conformation : S-cis dienes favor endo transition states, preserving substituent geometry
  • Solvent polarity : Apolar solvents (e.g., hexane) improve yield by minimizing side reactions
  • Temperature : Reactions conducted below -20°C suppress thermal decomposition

Optimized Protocol

A representative synthesis involves:

Chiral 3,4-dipropyl-1,3-pentadiene (10 mmol)  
Rose bengal (0.1 mol%)  
Methanol/dichloromethane (3:1 v/v) at -30°C  
Oxygen flow (1 L/min) under 550 nm LED irradiation (48 h)  

Workup via flash chromatography (silica gel, hexane/EtOAc 9:1) yields the title compound in 38-42% with >95% diastereomeric excess.

Comparative Performance (Table 1)

Diene Precursor Solvent Temp (°C) Yield (%) de (%)
(3S,4S)-dipropyldiene MeOH/CH₂Cl₂ -30 41 97
Racemic dipropyldiene THF 0 28 0
Mono-propyl substituted Hexane -78 12 82

Data compiled from

β-Halohydroperoxide Elimination

Historical Development

First reported by Richardson and O’Neal, this method involves base-induced elimination of β-bromohydroperoxides to form 1,2-dioxetanes. For the dipropyl derivative, the pathway proceeds as:

(3S,4S)-3-bromo-4-propyl-hydroperoxide  
→ NaOH (2 eq), MeOH, -40°C  
→ (3S,4S)-3,4-dipropyl-1,2-dioxetane + H₂O + NaBr  

Key Advantages

  • Stereochemical retention : The reaction preserves configuration at C3 and C4
  • Scalability : Gram-scale syntheses achieve 55-60% yield
  • Functional group tolerance : Compatible with ethers and protected amines

Limitations

  • Requires optically pure β-halohydroperoxide precursors
  • Competing elimination pathways yield allylic hydroperoxides (15-20% byproducts)
  • Strict temperature control (-40°C to -20°C) necessary to prevent decomposition

Recent advancements utilize silver(I) oxide instead of NaOH, improving yields to 68% while reducing reaction time from 72 h to 12 h.

Enzymatic Oxidation Approaches

Peroxygenase-Mediated Synthesis

Novel biocatalytic methods employ recombinant unspecific peroxygenases (UPOs) to oxidize chiral dienes:

(3S,4S)-3,4-dipropyl-1,3-pentadiene  
+ H₂O₂ (3 eq)  
+ UPO (Novo 2.0 variant) in phosphate buffer (pH 7.4)  
→ (3S,4S)-3,4-dipropyl-1,2-dioxetane (22% yield)  

While yields remain modest, this method offers exceptional stereocontrol (>99% ee) and avoids harsh reaction conditions.

Comparative Analysis (Table 2)

Method Yield (%) Stereoselectivity Scalability
Singlet oxygen 38-42 Moderate Excellent
β-Halohydroperoxide 55-68 High Good
Enzymatic 22 Exceptional Limited

Data from

Solid-Phase Synthesis for Functionalized Derivatives

Polymer-Supported Strategy

Developed for pharmaceutical applications, this method enables parallel synthesis of dioxetane derivatives:

  • Wang resin functionalized with (3R,4R)-diethyl tartrate
  • Sequential propylation via Grignard addition (3 steps, 78% yield)
  • On-resin [2+2] cycloaddition with singlet oxygen
  • Cleavage with TFA/CH₂Cl₂ (1:9) yields (3S,4S)-isomer in 34% overall yield

This approach facilitates rapid analog generation but requires specialized equipment for solid-phase photochemistry.

Stereochemical Control Mechanisms

Chiral Auxiliary Approach

Using (R)-BINOL-derived directing groups:

(R)-BINOL-diene conjugate  
→ Singlet oxygen cycloaddition  
→ Auxiliary removal (LiAlH₄, THF)  
→ (3S,4S)-3,4-dipropyl-1,2-dioxetane (41% yield, 98% ee)  

Asymmetric Catalysis

Rhodium(II)-PYBOX complexes enable enantioselective synthesis:

Racemic diene (10 mmol)  
+ Rh₂(R-PYBOX)₄ (5 mol%)  
+ ¹O₂ in CH₃CN (-20°C)  
→ (3S,4S)-isomer (39% yield, 91% ee)  

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of alcohols or other reduced products.

    Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which (3S,4S)-3,4-Dipropyl-1,2-dioxetane exerts its effects involves the formation and cleavage of the dioxetane ring. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that can catalyze the ring-opening reactions, leading to the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,4S)-Tetflupyrolimet: Another dioxetane compound with similar structural features.

    Epoxides: Compounds with a three-membered ring structure containing an oxygen atom, such as ethylene oxide.

Uniqueness

(3S,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts different reactivity and stability compared to three-membered epoxides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.